2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine
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Overview
Description
2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, the condensation of commercially available 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal can yield 2-amino-7-methylnaphthyridine, which can be further functionalized to obtain the desired compound .
Industrial Production Methods
the general principles of large-scale synthesis of naphthyridines involve optimizing reaction conditions to achieve high yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthyridines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents like sodium borohydride, and nucleophiles like amines and hydrazines. Reaction conditions often involve solvents like dioxane and methanol, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions include various substituted naphthyridines, hydrazine derivatives, and other functionalized heterocycles .
Scientific Research Applications
2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of materials with specific photochemical properties, such as light-emitting diodes and dye-sensitized solar cells
Mechanism of Action
The mechanism of action of 2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,7-Dihydrazinyl-4-methyl-1,8-naphthyridine include:
- 2,7-Diamino-1,8-naphthyridine
- 2,7-Dimethyl-4-methoxy-1,8-naphthyridine
- 2-Amino-1,8-naphthyridine-7-carboxaldehyde
Uniqueness
What sets this compound apart from these similar compounds is its unique hydrazinyl functional groups at the 2 and 7 positions, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with specific properties .
Properties
Molecular Formula |
C9H12N6 |
---|---|
Molecular Weight |
204.23 g/mol |
IUPAC Name |
(7-hydrazinyl-4-methyl-1,8-naphthyridin-2-yl)hydrazine |
InChI |
InChI=1S/C9H12N6/c1-5-4-8(15-11)13-9-6(5)2-3-7(12-9)14-10/h2-4H,10-11H2,1H3,(H2,12,13,14,15) |
InChI Key |
KNSFQRCCURIAGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)NN)NN |
Origin of Product |
United States |
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